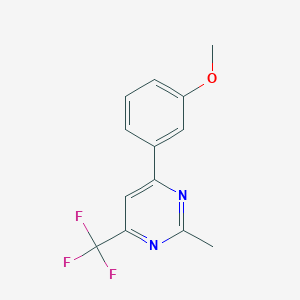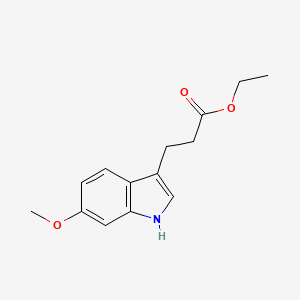
1-Bromo-2-ethynylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-ethynyl-naphthalene is an organic compound with the molecular formula C12H7Br It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and an ethynyl group is attached to the second carbon of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethynyl-naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of an ethynyl group. The typical synthetic route involves:
Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a catalyst to form 1-bromonaphthalene.
Industrial Production Methods: Industrial production of 1-Bromo-2-ethynyl-naphthalene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
1-Bromo-2-ethynyl-naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form biaryl compounds.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium cyanide or potassium cyanide in polar solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Nitriles: From substitution reactions.
Biaryls: From coupling reactions.
Carbonyl Compounds and Alkenes: From oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-ethynyl-naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological systems due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-ethynyl-naphthalene involves its interaction with various molecular targets through its bromine and ethynyl functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethynyl group can undergo addition reactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-ethynyl-naphthalene can be compared with other similar compounds such as:
1-Bromonaphthalene: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
2-Bromonaphthalene: The bromine atom is positioned differently, affecting its reactivity and applications.
1-Chloronaphthalene and 1-Fluoronaphthalene: Similar in structure but with different halogen atoms, leading to variations in their chemical properties and reactivity.
The uniqueness of 1-Bromo-2-ethynyl-naphthalene lies in its combination of bromine and ethynyl groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C12H7Br |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
1-bromo-2-ethynylnaphthalene |
InChI |
InChI=1S/C12H7Br/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h1,3-8H |
InChI-Schlüssel |
PKTDQXQMGBUHFO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C2=CC=CC=C2C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



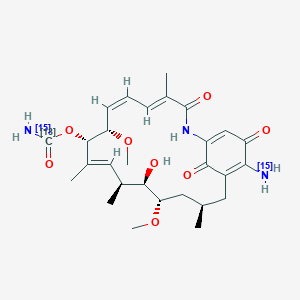
![1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720972.png)
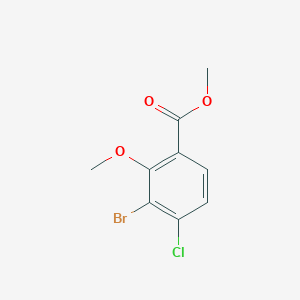
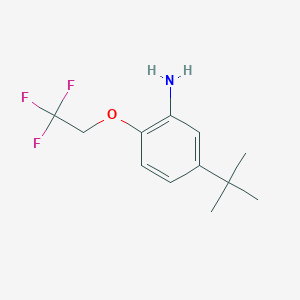
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)ethenyl]phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide](/img/structure/B13720999.png)
![2-(2,2-Difluoro-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13721001.png)
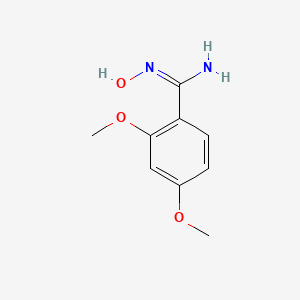
![N-(4-methyl-2-oxochromen-7-yl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13721010.png)
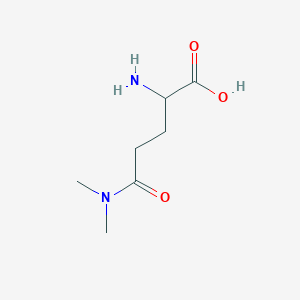
![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13721025.png)
